OccR protein - 145112-99-8

OccR protein

Catalog Number: EVT-1519000
CAS Number: 145112-99-8
Molecular Formula: C9H7F6N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

OccR protein is primarily sourced from Escherichia coli, where it regulates the expression of genes associated with the metabolism of carbon compounds. Its activity is influenced by the presence of specific metabolites, which can act as signals for the protein's regulatory functions.

Classification

OccR belongs to the family of transcription factors, specifically those that respond to environmental signals. It is classified under the category of regulatory proteins that interact with DNA to modulate gene expression in response to metabolic changes.

Synthesis Analysis

Methods

The synthesis of OccR protein can be achieved through recombinant DNA technology. This involves cloning the gene encoding OccR into an expression vector, which is then introduced into a suitable host organism (commonly E. coli). The host cells are cultured under conditions that promote protein expression, followed by purification processes such as affinity chromatography.

Technical Details

  1. Gene Cloning: The occR gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells via heat shock or electroporation.
  3. Protein Expression: Induction with an appropriate chemical (e.g., IPTG) triggers the expression of OccR.
  4. Purification: The expressed protein is purified using techniques like nickel-affinity chromatography due to His-tagging.
Molecular Structure Analysis

Structure

OccR protein exhibits a characteristic structure common among transcription factors, including a DNA-binding domain and an effector domain that interacts with other proteins or small molecules. The protein typically forms dimers or oligomers, enhancing its ability to bind DNA.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have revealed specific binding sites and conformations that are critical for its function as a transcriptional regulator.

Chemical Reactions Analysis

Reactions

OccR engages in several biochemical reactions, primarily involving its interaction with DNA and various metabolites. The binding of OccR to DNA can either activate or repress transcription depending on the presence of specific ligands.

Technical Details

  1. DNA Binding: OccR binds to specific promoter regions on target genes, altering their transcriptional activity.
  2. Ligand Interaction: The presence of certain metabolites can induce conformational changes in OccR, enhancing or inhibiting its binding affinity for DNA.
Mechanism of Action

Process

The mechanism by which OccR exerts its regulatory effects involves several steps:

  1. Ligand Binding: Metabolites bind to OccR, causing conformational changes.
  2. DNA Interaction: The altered protein then binds to specific DNA sequences near target genes.
  3. Transcription Regulation: Depending on the binding context, OccR can either promote or inhibit the transcription of associated genes.

Data

Experimental data indicate that mutations in the occR gene can lead to altered metabolic responses in bacteria, demonstrating its critical role in gene regulation.

Physical and Chemical Properties Analysis

Physical Properties

OccR is typically soluble in aqueous buffers used for protein purification and exhibits stability under physiological conditions. Its molecular weight is approximately 25 kDa.

Chemical Properties

OccR's activity depends on its structural integrity and the presence of specific ligands. It undergoes reversible conformational changes upon ligand binding, which are essential for its function as a transcription factor.

Applications

Scientific Uses

OccR protein has significant applications in microbiology and biotechnology:

  • Metabolic Engineering: Understanding OccR's regulatory mechanisms can aid in engineering bacterial strains for improved production of metabolites.
  • Gene Regulation Studies: It serves as a model for studying transcriptional regulation mechanisms in prokaryotes.
  • Synthetic Biology: Researchers utilize OccR in designing synthetic circuits that respond to environmental changes by modulating gene expression.
Introduction to OccR Protein in *Agrobacterium tumefaciens*

Biological Role in Ti Plasmid Functionality and Crown Gall Tumor Formation

OccR is a transcriptional regulator encoded on the tumor-inducing (Ti) plasmid of Agrobacterium tumefaciens, a pathogen responsible for crown gall disease in plants. This disease is characterized by tumor formation (galls) at infection sites, facilitated by the transfer of T-DNA from the Ti plasmid into the plant genome. OccR directly regulates the occQ operon, which is essential for the catabolism of octopine-type opines—specialized metabolites synthesized by the transformed plant cells [1] [3]. These opines serve as exclusive carbon, nitrogen, and energy sources for the colonizing bacteria, creating an ecological niche that favors A. tumefaciens over competing soil microbes [3] [5].

OccR’s regulatory activity is ligand-dependent. In the absence of octopine, OccR represses the occQ promoter while autorepressing its own expression. Upon octopine binding, OccR undergoes a conformational shift that activates occQ transcription, enabling opine uptake and catabolism [2] [4]. This metabolic control is integral to the "genetic colonization" strategy of A. tumefaciens, where the pathogen genetically engineers the host to produce nutrients exclusively consumable by itself [1] [10].

Table 1: Key Regulatory Functions of OccR in Ti Plasmid Biology

Target OperonLigand DependenceRegulatory EffectBiological Outcome
occQ (opine catabolism)Octopine-boundActivationOpine utilization, bacterial proliferation
occR (autoregulation)Ligand-independentRepressionHomeostatic control of OccR levels
traR (conjugation)Indirect via opine fluxActivation*Ti plasmid conjugative transfer

Note: OccR indirectly activates *traR by enabling opine production, which induces quorum sensing [10].

Classification Within the LysR-Type Transcriptional Regulator (LTTR) Family

OccR belongs to the LysR-type transcriptional regulator (LTTR) family, the largest group of bacterial transcriptional regulators. LTTRs share conserved features:

  • Domain Architecture: An N-terminal DNA-binding domain (DBD) with a winged helix-turn-helix (wHTH) motif and a C-terminal ligand-binding domain (LBD) for inducer recognition [2] [7] [9].
  • Quaternary Structure: Functional tetramers formed by dimer-of-dimers assembly. Structural studies of OccR’s LBD reveal that octopine binding triggers a 70° rotation between dimers, altering DNA binding [2] [9].
  • DNA Bending Mechanics: In its apo state, OccR binds a 55-bp sequence upstream of occQ, inducing a high-angle DNA bend (≥78°). Octopine binding reduces the footprint to 45 bp and relaxes the bend angle (≤54°), facilitating RNA polymerase access to the promoter [2] [4] [9].

Table 2: Structural and Functional Comparison of OccR with Characterized LTTRs

LTTR ProteinOrganismInducerDNA Bend ChangeBiological Role
OccRA. tumefaciensOctopine78° → 54°Opine catabolism
CbnRR. eutrophacis,cis-Muconate78° → 54°Chlorocatechol degradation
OxyRE. coliH₂O₂ (oxidation)Not characterizedOxidative stress response

Mutational analyses underscore functional domains:

  • DNA-Binding Domain: Mutation E23G (helix 1 of wHTH) locks OccR in a constitutive active state, eliminating octopine dependence [4].
  • Ligand-Binding Domain: Mutations F113L and G148D increase octopine affinity by 10-fold, enabling induction at low opine concentrations [4].

Evolutionary Significance of Opine Catabolism Regulation

OccR exemplifies evolutionary adaptation in host-pathogen specificity. Its capacity to recognize diverse opines—including octopine, nopaline, and agrocinopines—enables A. tumefaciens to exploit distinct ecological niches [3] [5]. This specialization is evident in:

  • Opine Range: OccR detects structurally varied opines synthesized from arginine, cysteine, or histidine conjugated with pyruvate [2] [3].
  • Ti Plasmid Maintenance: Opine catabolism genes (occ operon) and OccR are co-localized on the Ti plasmid. Strains lacking OccR or the occ operon show reduced fitness in opine-rich environments, favoring plasmid retention [1] [10].
  • Conjugative Transfer: Opines activate TraR, a quorum-sensing regulator adjacent to the occ cluster, promoting Ti plasmid dissemination among agrobacteria [5] [10].

Table 3: Opine Types and Their Role in Agrobacterial Ecology

Opine ClassChemical StructureTi Plasmid TypeEcological Function
OctopineArginine + PyruvateOctopine-type (e.g., pTiA6)Primary carbon/nitrogen source
NopalineArginine + α-KetoglutarateNopaline-type (e.g., pTiC58)Nutrient source, conjugal signal
AgrocinopineSugar phosphates (e.g., arabinose-2-phosphate)Various (e.g., pTiC58)Phosphorus source, antibiotic sensitivity modulator

Genomic analyses reveal that occR-like regulators are conserved in opine-catabolizing Agrobacterium strains but absent in nonpathogenic relatives. This highlights OccR’s role in refining the "opine concept," where the regulator’s specificity coevolves with host-derived metabolites to sustain pathogenic dominance [1] [3] [5]. The dual regulation of catabolism and conjugation positions OccR as a central node in the Ti plasmid’s evolutionary strategy, optimizing nutrient exploitation and horizontal gene transfer.

Properties

CAS Number

145112-99-8

Product Name

OccR protein

Molecular Formula

C9H7F6N

Synonyms

OccR protein

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